
6-(Octyloxy)-1,3,5-triazine-2,4-diamine
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Description
6-(Octyloxy)-1,3,5-triazine-2,4-diamine is a triazine derivative characterized by an octyloxy (C₈H₁₇O) substituent at the 6-position of the triazine core. This structural feature imparts unique physicochemical properties, such as enhanced lipophilicity and surfactant-like behavior, which are critical for its applications in agrochemicals, pharmaceuticals, or materials science.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological activity, environmental persistence, and industrial utility of triazine derivatives are highly dependent on substituents at the 6-position. Below is a detailed comparison with key analogues:
6-Aryl-1,6-Dihydro-1,3,5-Triazine-2,4-diamines
- Structure : Aryl groups (e.g., phenyl, methoxyphenyl) at the 6-position.
- Activity : Demonstrated broad-spectrum antimicrobial activity, with methoxyphenyl derivatives showing enhanced antitumor and anti-angiogenic effects due to π-π stacking interactions with biological targets .
6-(Piperazin-1-yl)-1,3,5-Triazine-2,4-diamine
- Structure : Piperazine substituent (nitrogen-containing heterocycle).
- Activity : Exhibited anti-schistosomiasis activity, targeting parasite neuromuscular systems .
- Comparison : The octyloxy group’s hydrophobicity may limit solubility in biological fluids compared to the polar piperazine moiety, suggesting divergent therapeutic targets .
Indaziflam (6-(1-Fluoroethyl)-1,3,5-Triazine-2,4-diamine)
- Structure : Fluorinated ethyl group.
- Activity : Herbicide with prolonged soil persistence due to fluorine’s electronegativity and resistance to degradation .
- Comparison : The octyloxy chain’s lack of fluorine may reduce environmental persistence but increase biodegradability, aligning with stricter regulatory standards .
Atrazine (6-Chloro-N-Ethyl-N’-(1-Methylethyl)-1,3,5-Triazine-2,4-diamine)
- Structure: Chlorine and alkylamino substituents.
- Activity: Widely used herbicide with high efficacy but notable environmental toxicity due to chlorine’s stability .
- Comparison : Replacing chlorine with octyloxy may reduce groundwater contamination risks but require higher application doses due to lower electrophilic reactivity .
6-(4-Chlorophenyl)-1,3,5-Triazine-2,4-diamine
- Structure : Chlorophenyl group.
- Activity : Pharmaceutical intermediate for drug synthesis, leveraging chlorine’s electron-withdrawing effects for reactivity .
- Comparison : The octyloxy group’s electron-donating nature may shift applications toward surfactants or emulsifiers rather than reactive intermediates .
6-Undecyl-1,3,5-Triazine-2,4-diamine
- Structure : Undecyl (C₁₁H₂₃) chain.
- Properties : Higher molecular weight and melting point compared to octyloxy derivatives, impacting formulation stability .
- Comparison : The shorter octyloxy chain may improve solubility in organic solvents while maintaining surfactant properties .
6-(4-Methoxyphenyl)-1,3,5-Triazine-2,4-diamine
- Structure : Methoxyphenyl group.
- Properties : Crystalline structure with antitumor activity linked to planar aromatic interactions .
Data Table: Key Triazine Derivatives Comparison
Properties
CAS No. |
19619-58-0 |
---|---|
Molecular Formula |
C11H21N5O |
Molecular Weight |
239.32 g/mol |
IUPAC Name |
6-octoxy-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H21N5O/c1-2-3-4-5-6-7-8-17-11-15-9(12)14-10(13)16-11/h2-8H2,1H3,(H4,12,13,14,15,16) |
InChI Key |
IRHDBABFPRZYDY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=NC(=NC(=N1)N)N |
Canonical SMILES |
CCCCCCCCOC1=NC(=NC(=N1)N)N |
Key on ui other cas no. |
19619-58-0 |
Origin of Product |
United States |
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